2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic elements, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of substituents: The 3,4-dimethoxyphenyl and 2-fluorophenyl groups can be introduced through substitution reactions, often using reagents like halides and organometallic compounds.
Final modifications: Methylation and other functional group modifications can be performed to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense, such as the Nrf2 pathway, and inflammatory responses, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Shares structural similarities but differs in the core structure and functional groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]: Another related compound with different functional groups and applications.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of aromatic and heterocyclic elements, as well as its potential for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C29H26FNO5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H26FNO5/c1-16-13-17(2)27-20(14-16)26(32)24-25(19-7-5-6-8-21(19)30)31(29(33)28(24)36-27)12-11-18-9-10-22(34-3)23(15-18)35-4/h5-10,13-15,25H,11-12H2,1-4H3 |
InChI Key |
FWHLBFHGFRLQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CCC5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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